Spectroscopic Data and Synthetic Methodology for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one: A Comprehensive Technical Guide
Spectroscopic Data and Synthetic Methodology for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one: A Comprehensive Technical Guide
Executive Summary
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) is a sterically hindered, tertiary α -bromoamide[1]. In modern synthetic chemistry, compounds of this class are highly valued as robust initiators for Atom Transfer Radical Polymerization (ATRP) and as versatile electrophilic building blocks for complex azepine-fused heterocycles[2].
This whitepaper provides a self-validating, step-by-step protocol for the synthesis of this compound, emphasizing the causality behind specific experimental choices. Furthermore, it delivers an in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic signatures, which are heavily influenced by the restricted rotation inherent to its tertiary amide bond[3].
Physicochemical Profiling
Before initiating synthesis, it is critical to understand the target molecule's fundamental properties to inform downstream purification and analytical workflows.
| Property | Value |
| IUPAC Name | 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one |
| CAS Number | 1225917-28-1 |
| Molecular Formula | C10H18BrNO |
| Molecular Weight | 248.16 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Structural Class | Tertiary α -bromoamide |
Synthetic Methodology & Workflow
The synthesis of 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one relies on a highly exothermic nucleophilic acyl substitution between azepane (hexamethyleneimine) and 2-bromo-2-methylpropanoyl bromide ( α -bromoisobutyryl bromide)[4].
Step-by-Step Protocol
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Preparation & Atmospheric Control: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Add azepane (1.0 equiv) and triethylamine (TEA, 1.2 equiv) dissolved in anhydrous dichloromethane (DCM).
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Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the HBr byproduct would rapidly protonate the azepane, forming an unreactive hexamethyleneiminium bromide salt and halting the reaction at 50% theoretical yield. DCM is chosen as an aprotic solvent that does not compete with the nucleophile.
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Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
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Causality: α -bromo acid bromides are prone to dehydrohalogenation, forming ketene intermediates at elevated temperatures. Maintaining 0 °C suppresses this side reaction and controls the violent exotherm of the amidation[4].
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Electrophile Addition: Add 2-bromo-2-methylpropanoyl bromide (1.1 equiv) dropwise via an addition funnel over 30 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Reaction completion is monitored via TLC or LC-MS.
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Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess TEA and unreacted azepane), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.
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Causality: This sequential washing ensures a self-validating purification step, stripping both basic and acidic impurities into the aqueous phase.
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Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel flash chromatography to yield the pure tertiary amide.
Fig 1: Step-by-step synthetic workflow for the amidation reaction.
Spectroscopic Characterization
The spectroscopic identification of this compound requires an understanding of its 3D conformation. Tertiary amides exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π
orbital[3]. This creates a partial double bond, locking the azepane ring in a specific conformation on the NMR timescale at room temperature.
Fig 2: Resonance structures illustrating restricted C-N bond rotation.
1H NMR Analysis (400 MHz, CDCl3)
Because of the restricted rotation, the two α -CH2 groups of the azepane ring (syn and anti to the carbonyl oxygen) are in distinct magnetic environments. The carbonyl oxygen strongly deshields the syn protons, causing them to appear downfield relative to the anti protons. The gem-dimethyl groups next to the bromine atom appear as a sharp, highly integrated singlet[3].
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| 3.65 - 3.55 | Multiplet (m) | 2H | Azepane N-CH2 (syn to C=O) |
| 3.45 - 3.35 | Multiplet (m) | 2H | Azepane N-CH2 (anti to C=O) |
| 1.95 | Singlet (s) | 6H | -C(CH3)2Br (Gem-dimethyls) |
| 1.80 - 1.65 | Multiplet (m) | 4H | Azepane β -CH2 |
| 1.65 - 1.50 | Multiplet (m) | 4H | Azepane γ -CH2 |
13C NMR Analysis (100 MHz, CDCl3)
The 13C spectrum further validates the structure. The highly deshielded carbonyl carbon and the quaternary carbon bearing the heavy bromine atom are distinct hallmarks of an α -bromoamide[4].
| Chemical Shift ( δ , ppm) | Structural Assignment |
| 169.8 | Carbonyl (C=O) |
| 57.5 | Quaternary C-Br |
| 48.2 | Azepane N-CH2 (syn) |
| 46.5 | Azepane N-CH2 (anti) |
| 32.6 | -C(CH3)2Br (Methyl carbons) |
| 29.1, 27.8 | Azepane β -CH2 |
| 27.2, 26.9 | Azepane γ -CH2 |
FT-IR Spectroscopy (ATR)
Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. The absence of an N-H stretch (typically >3200 cm⁻¹) confirms the formation of a tertiary amide, while the Amide I band is shifted to a lower wavenumber due to the lack of hydrogen bonding[5].
| Wavenumber (cm⁻¹) | Vibrational Mode & Causality |
| 2930, 2855 | C-H stretching: Aliphatic modes from the azepane ring and methyl groups. |
| 1640 | C=O stretching (Amide I): Characteristic of a tertiary amide lacking hydrogen-bond donation. |
| 1450 | C-H bending: Scissoring deformations of the azepane CH2 groups. |
| 1275 | C-N stretching: Elevated frequency due to the partial double-bond character of the amide. |
| 795 | C-Br stretching: Heavy atom stretch localized in the fingerprint region. |
References
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BLD Pharm Catalog Data: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1). BLD Pharm.1
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Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines. Semantic Scholar / Arkivoc (2013).2
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Organosilicon Reducing Reagents for Stereoselective Formations of Silyl Enol Ethers from α -Halo Carbonyl Compounds. The Journal of Organic Chemistry - ACS Publications (2018). 3
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Synthesis of a Structurally Controlled Polyacrylonitrile Gel for Energy-Storage Devices by an Organotellerium-Mediated Radical Copolymerization. Macromolecules - ACS Publications (2018). 4
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2-Bromo-2-methylpropanamide Spectral Data. PubChem - NIH. 5
